Mesoporphyrin ix dimethyl ester
CAS No.: 1263-63-4
VCID: VC21331833
Molecular Formula: C36H42N4O4
Molecular Weight: 594.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Mesoporphyrin ix dimethyl ester is a compound derived from mesoporphyrin ix, a type of porphyrin. Porphyrins are crucial in biological processes such as photosynthesis, respiration, and metabolism. This specific derivative is notable for its applications in chemical reactions and as a fluorescent probe. Applications of Mesoporphyrin ix Dimethyl EsterMesoporphyrin ix dimethyl ester is utilized in various chemical and biological applications:
Research FindingsResearch on mesoporphyrin ix dimethyl ester includes studies on its crystal and molecular structure. The compound's vibrational modes have been investigated using resonance Raman and CARS spectroscopy, highlighting its symmetry properties . Preparation and UsesMesoporphyrin ix dimethyl ester is prepared from mesoporphyrin ix, a naturally occurring porphyrin. It is used in the synthesis of various compounds and as a catalyst in organic reactions. Preparation Products and Raw Materials
Safety and HandlingMesoporphyrin ix dimethyl ester should be stored at -20°C to maintain its stability. It is a purple crystal with a melting point of 215°C. Safety precautions should be taken when handling this compound, as with any chemical substance. Safety Statements |
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CAS No. | 1263-63-4 |
Product Name | Mesoporphyrin ix dimethyl ester |
Molecular Formula | C36H42N4O4 |
Molecular Weight | 594.7 g/mol |
IUPAC Name | methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
Standard InChI | InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 |
Standard InChIKey | CQKDGYMHYLBWTQ-UHFFFAOYSA-N |
SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C |
Canonical SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C |
PubChem Compound | 79151 |
Last Modified | Aug 15 2023 |
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